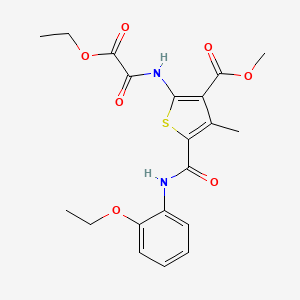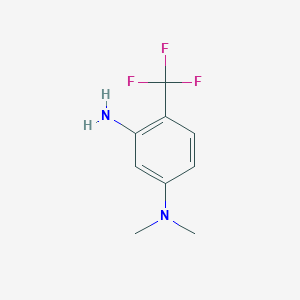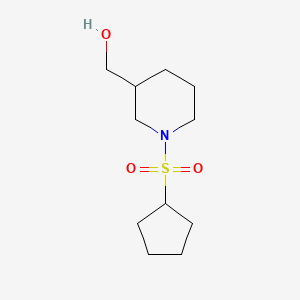
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9BrF3N It is a derivative of benzylamine, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine typically involves multiple steps:
Methylation: The addition of a methyl group can be carried out using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
科学的研究の応用
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine and methyl groups.
3,5-Bis(trifluoromethyl)benzylamine: Contains two trifluoromethyl groups but lacks the bromine and methyl groups.
3-Bromo-4-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H9BrF3N |
|---|---|
分子量 |
268.07 g/mol |
IUPAC名 |
[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3H,4,14H2,1H3 |
InChIキー |
MSPFVIIDXVPMPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)
![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)


![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
